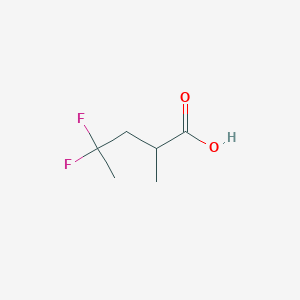

4,4-Difluoro-2-methylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-4(5(9)10)3-6(2,7)8/h4H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXNCQQYDYGIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Difluoro 2 Methylpentanoic Acid

General Strategies for Fluorinated Carboxylic Acid Synthesis

The introduction of fluorine atoms into carboxylic acid scaffolds can be achieved through various synthetic routes. These strategies are broadly categorized into decarboxylative fluorination, where a carboxyl group is replaced by fluorine, and nucleophilic fluorination, where a suitable leaving group is displaced by a fluoride (B91410) ion.

Decarboxylative fluorination is a powerful method that utilizes readily available carboxylic acids as starting materials, converting them directly into alkyl fluorides. This transformation proceeds via the generation of a radical intermediate followed by a fluorine atom transfer.

Radical-mediated approaches have become prominent for their mild conditions and broad substrate scope.

Silver-Catalyzed Decarboxylative Fluorination : This method employs a catalytic amount of a silver salt, such as silver nitrate (B79036) (AgNO₃), to facilitate the decarboxylative fluorination of aliphatic carboxylic acids. organic-chemistry.orgnih.gov The reaction is typically performed in an aqueous solution using an electrophilic fluorine source like Selectfluor. organic-chemistry.orgnih.govacs.org The proposed mechanism involves the oxidation of Ag(I) to a high-valent Ag(III)-F intermediate by Selectfluor. acs.org This species then engages in a single electron transfer (SET) with the carboxylate anion, generating a carboxyl radical and an Ag(II)-F species. nih.govacs.org Rapid decarboxylation of the carboxyl radical forms an alkyl radical, which then abstracts a fluorine atom from the Ag(II)-F intermediate to yield the final alkyl fluoride product and regenerate the Ag(I) catalyst. acs.org This method is noted for its efficiency, chemoselectivity, and compatibility with various functional groups under mild conditions. organic-chemistry.orgnih.govcapes.gov.br

Cerium-Catalyzed Decarboxylative Fluorination : A more recent development involves the use of inexpensive and abundant cerium salts for decarboxylative fluorination. acs.orgnih.gov This process operates via a photoinduced ligand-to-metal charge transfer (LMCT) mechanism and notably does not require an external ligand. acs.orgnih.gov The reaction is initiated by the formation of a cerium(IV) carboxylate complex. acs.org Upon irradiation with light, this complex undergoes LMCT, leading to the generation of a Ce(III) species and a carboxylate radical, which subsequently decarboxylates to an alkyl radical. acs.org This alkyl radical is then trapped by a fluorine source to form the alkyl fluoride. This method is distinguished by its high functional group tolerance and applicability to the late-stage functionalization of complex molecules under mild conditions. acs.org

Photoredox Catalysis : Visible-light photoredox catalysis offers a redox-neutral and operationally simple pathway for converting aliphatic carboxylic acids into alkyl fluorides. nih.govnih.govorganic-chemistry.orgacs.org This strategy typically uses a photocatalyst, such as an iridium or ruthenium complex, although transition-metal-free organic dyes have also been successfully employed. nih.govrsc.org The catalytic cycle is generally initiated by the photo-excitation of the catalyst. nih.govacs.org In what is known as an oxidative quenching pathway, the excited-state photocatalyst is reduced by the N-F bond of an electrophilic fluorinating reagent like Selectfluor. nih.govacs.org The resulting oxidized photocatalyst then oxidizes the carboxylate anion to a carboxyl radical. nih.gov Subsequent rapid loss of CO₂ generates an alkyl radical, which reacts with the fluorine source to afford the desired fluoroalkane with high efficiency. nih.govacs.orgacs.org This method is applicable to a wide array of carboxylic acids, including unactivated ones, and proceeds under mild, basic conditions. nih.govorganic-chemistry.org

| Method | Catalyst/Reagent | Key Features | Proposed Intermediate |

| Silver-Catalyzed | AgNO₃ / Selectfluor | Mild conditions, aqueous solution, good chemoselectivity. organic-chemistry.orgnih.gov | Ag(II)-F and Ag(III)-F species. acs.org |

| Cerium-Catalyzed | Cerium Salt / Light | Ligand-free, uses inexpensive cerium, high functional group tolerance. acs.orgnih.gov | Cerium(IV) carboxylate complex. acs.org |

| Photoredox Catalysis | Ir or Ru photocatalyst / Light / Selectfluor | Redox-neutral, operationally simple, broad substrate scope. nih.govorganic-chemistry.org | Excited-state photocatalyst, carboxyl radical. nih.govacs.org |

Xenon difluoride (XeF₂) is a powerful electrophilic fluorinating agent that can mediate fluorodecarboxylation reactions. nih.govacs.org It has been shown to be particularly effective for the conversion of mono- and difluoroaryloxy acetic acid derivatives into di- and trifluoromethyl aryl ethers, respectively. nih.govresearchgate.net The reactions are often rapid, occurring within minutes at room temperature, and can be more efficient than using other common fluorinating reagents like NFSI or Selectfluor for these specific substrates. nih.govresearchgate.net The process involves the reaction of the carboxylic acid with XeF₂, which facilitates both decarboxylation and subsequent fluorine transfer. acs.org The clean reaction profile, yielding volatile byproducts like xenon gas, simplifies purification. semanticscholar.org

| Reagent | Substrate Type | Key Advantages | Reaction Time |

| Xenon Difluoride (XeF₂) | Aryloxy acetic acids | High efficiency, rapid reaction, facile purification. nih.govresearchgate.net | < 5 minutes. nih.gov |

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. This approach is fundamental but faces challenges due to the low nucleophilicity and high basicity of the fluoride ion, especially when using alkali metal fluorides like potassium fluoride (KF).

One strategy to achieve fluorination at the α-position of a carboxylic acid is through an intermediate silyl (B83357) ketene (B1206846) acetal (B89532). This approach has been applied to the synthesis of α-fluoro-α-arylcarboxylic acids. researchgate.net The silyl ketene acetal is typically formed by treating the corresponding ester with a strong base and a silylating agent. Subsequent reaction with an electrophilic fluorine source introduces the fluorine atom.

Acetyl hypofluorite (B1221730) (CH₃COOF) is an organofluoroxy reagent used for electrophilic fluorination. It is particularly useful in the preparation of α-fluorocarboxylic acid derivatives. researchgate.net The reaction involves the electrophilic attack of the hypofluorite on an electron-rich substrate, such as a ketene acetal, to install the fluorine atom.

| Intermediate | Fluorinating Agent | Application |

| Silyl Ketene Acetal | Acetyl Hypofluorite | Synthesis of α-fluorocarboxylic acid derivatives. researchgate.net |

| Silyl Ketene Acetal | Selectfluor | Synthesis of α-fluoro-α-arylcarboxylic acids. researchgate.net |

The inherent low reactivity of potassium fluoride (KF), an inexpensive and easy-to-handle fluoride source, is a significant hurdle in nucleophilic fluorination. nsf.gov This is due to the strong potassium-fluoride ion pair and the strong solvation of the fluoride ion in protic solvents, which reduces its nucleophilicity. nsf.gov To overcome this, specialized promoters have been developed.

"Unbalanced ion pair" promoters have been introduced to greatly accelerate nucleophilic fluorinations using KF. nsf.govnih.govacs.org These promoters consist of a bulky, charge-delocalized cation (e.g., tetrabutylammonium) and a small, charge-localized anion (e.g., sulfate). nsf.govacs.org This design is thought to facilitate the reaction by forming a macrocyclic transition state where the promoter's anion helps to detach the potassium ion from the fluoride, thereby increasing the fluoride's effective nucleophilicity. nsf.gov This strategy has also been extended to polymer-supported promoters for easier separation and reuse. acs.org

Furthermore, hydrogen bonding catalysis has emerged as a powerful tool. Protic solvents or specific hydrogen-bond donor (HBD) catalysts can activate both the fluoride nucleophile and the electrophile. nih.govrsc.org By forming hydrogen bonds with the fluoride ion, these catalysts can enhance its solubility and nucleophilicity while minimizing its basicity, enabling controlled and even asymmetric fluorination reactions. nih.govrsc.org

| Strategy | Promoter/Catalyst | Mechanism of Action | Advantage |

| Unbalanced Ion Pair | Tetrabutylammonium sulfate | Forms a macrocyclic transition state, activating the K-F bond. nsf.gov | Accelerates fluorination with inexpensive KF. nsf.govacs.org |

| Hydrogen Bonding Catalysis | Protic solvents, Urea-based HBDs | Enhances fluoride nucleophilicity through hydrogen bonding. nih.govrsc.org | Enables controlled and regioselective fluorination. nih.gov |

Electrophilic Fluorination Approaches

Stereoselective and Asymmetric Synthesis of Fluoro-Substituted Pentanoic Acids

Controlling the three-dimensional arrangement of atoms, or stereochemistry, during fluorination is critical, as different stereoisomers of a molecule can have vastly different biological activities.

Asymmetric catalysis employs chiral catalysts to direct the formation of a specific stereoisomer of the fluorinated product.

Chiral isothioureas, such as HyperBTM, have proven to be effective catalysts for the enantioselective α-fluorination of α-aryl esters. The isothiourea catalyst activates the ester substrate, forming a chiral acyl ammonium (B1175870) ion pair. This intermediate then reacts with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to yield the α-fluoroester with high enantioselectivity.

Table 1: Representative Data for Chiral Isothiourea Catalyzed α-Fluorination

| Catalyst | Substrate Example | Fluorinating Agent | Enantiomeric Excess (ee) |

| HyperBTM | α-Aryl Ester | NFSI | Up to 99% |

A method for the enantioselective synthesis of α-fluorocarbonyl compounds involves the copper-catalyzed insertion of hydrogen fluoride into α-diazocarbonyl compounds. This reaction utilizes a chiral copper complex that reacts with the diazo compound to form a chiral copper carbene. This intermediate then undergoes a formal H-F insertion, with the chirality of the ligand controlling the stereochemical outcome of the C-F bond formation.

Table 2: Overview of Copper-Catalyzed H-F Insertion

| Catalyst System | Substrate Type | Reagent | Key Transformation |

| Chiral Copper Complex | α-Diazocarbonyl Compound | HF Source | Asymmetric C-F bond formation |

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction.

The asymmetric synthesis of α-amino acids has been successfully achieved using chiral Ni(II) complexes of glycine (B1666218) Schiff bases, a method that can be adapted for the synthesis of fluorinated analogues. In this strategy, a Schiff base is formed between glycine and a chiral ligand, which then coordinates with a Ni(II) ion to form a rigid, planar complex. This complex serves as a chiral template. Deprotonation at the α-carbon of the glycine moiety creates a nucleophilic enolate, which can then be attacked by an electrophilic fluorinating agent. The bulky chiral ligand directs the approach of the fluorinating reagent to the opposite face of the enolate, thus controlling the stereochemistry of the fluorination step. The final step involves acidic hydrolysis to remove the chiral auxiliary and the nickel ion, yielding the enantiomerically enriched α-fluorinated amino acid.

Enantioselective Routes to Related Fluorinated Carboxylic Acids and Amino Acids

While direct enantioselective synthesis of 4,4-difluoro-2-methylpentanoic acid is not extensively documented, various methods have been developed for the asymmetric synthesis of structurally related fluorinated compounds, including α-amino acids and other carboxylic acids. These strategies often rely on chiral auxiliaries, catalysts, or biocatalytic methods to control stereochemistry.

Chiral nickel (II) complexes have proven to be powerful tools for producing a variety of fluorinated amino acids with high enantiomeric purity. nih.gov This methodology has been used to synthesize fluorinated derivatives of both linear and β-branched amino acids, such as trifluorovaline and trifluoroisoleucine, on a gram scale. nih.gov Another approach involves the kinetic resolution of racemic α-arylalkanoic acids using chiral acyl-transfer catalysts, which allows for the production of optically active carboxylic esters from which the desired acid can be obtained. acs.org

Biocatalytic methods are also emerging as a potent strategy. For instance, a dual biocatalytic platform using engineered methyltransferases has been developed for the asymmetric alkylation of α-keto acids, achieving excellent enantioselectivity for a range of substrates. nih.gov Furthermore, enantioselective synthesis of fluorinated α-amino acids has been achieved through methods like the stereocontrolled hydride reduction of C=N bonds and nonoxidative Pummerer rearrangements. nih.gov

Recent advances in the asymmetric synthesis of α-fluoroalkyl-α-amino acids include the catalytic asymmetric allylation of α-trifluoromethyl acyclic α-imino esters, yielding products with high enantiomeric excess (90% to 99% ee). mdpi.com

Novel and Emerging Synthetic Routes for Geminal Difluorination

The creation of the gem-difluoro group is a central challenge in synthesizing compounds like this compound. Modern methods often start from readily available precursors like ketones, aldehydes, or alkenes. acs.orgillinois.eduorganic-chemistry.org

A common two-step procedure involves converting a ketone or aldehyde into a 1,3-dithiolane, which is then treated with an electrophilic bromine source (like 1,3-dibromo-5,5-dimethylhydantoin) and a fluoride source such as pyridinium (B92312) poly(hydrogen fluoride). illinois.eduiaea.org This method is efficient at low temperatures and can be performed in standard laboratory glassware. illinois.edu Another approach is the direct deoxofluorination of ketones using reagents like dialkylaminosulfur fluorides. acs.org

Regioselective Fluorination Techniques

Achieving regioselectivity—the precise placement of the fluorine atoms—is critical. For aliphatic carboxylic acids, photoredox catalysis offers a modern solution for decarboxylative fluorination. nih.gov This method uses visible light to generate alkyl radicals from carboxylic acids, which are then trapped by a fluorine atom source like Selectfluor®. nih.gov This approach is notable for being operationally simple and effective for a wide range of carboxylic acid substrates. nih.gov

Silver-catalyzed decarboxylative fluorination, also using Selectfluor®, provides another regioselective method that works well in aqueous solutions under mild conditions. acs.orgnih.gov This technique is compatible with various functional groups, making it highly practical. nih.gov For different starting materials, such as alkynes, designer HF-based reagents have been developed that allow for highly regioselective synthesis of gem-difluoromethylene compounds. chinesechemsoc.org

Development of New Fluorination Reagents for Carboxylic Acids

The field of organofluorine chemistry has been significantly advanced by the development of new, often safer and more effective, fluorinating reagents. chinesechemsoc.orgchinesechemsoc.org These reagents can be broadly categorized as nucleophilic or electrophilic.

Nucleophilic Reagents: Traditional reagents include metal fluorides and HF-based systems. chinesechemsoc.orgalfa-chemistry.com More recent developments include bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), which is more thermally stable than DAST and can convert carboxylic acids to trifluoromethyl groups, and 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™), a crystalline solid that is easier to handle in open air. organic-chemistry.orgtcichemicals.com

Electrophilic Reagents: Commercially available and easy-to-handle electrophilic reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® have revolutionized synthetic fluorine chemistry. chinesechemsoc.org In recent years, new derivatives of these compounds have been developed, including chiral versions designed for asymmetric fluorination reactions. alfa-chemistry.com For the conversion of carboxylic acids specifically, photoredox and silver-catalyzed methods frequently employ Selectfluor® as the fluorine atom transfer agent. nih.govacs.org

Below is a table summarizing some modern fluorinating reagents and their applications.

| Reagent Name/Class | Type | Common Application | Ref |

| Selectfluor® | Electrophilic | Decarboxylative fluorination of carboxylic acids | acs.orgchinesechemsoc.org |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Electrophilic fluorination of various substrates | chinesechemsoc.orgalfa-chemistry.com |

| Deoxo-Fluor | Nucleophilic | Deoxofluorination of aldehydes and ketones | organic-chemistry.org |

| FLUOLEAD™ | Nucleophilic | Nucleophilic fluorination with high thermal stability | tcichemicals.com |

| PyFluor | Nucleophilic | Deoxyfluorination reagent | chinesechemsoc.org |

| (DMPU)•(HF)x | Nucleophilic | HF-based reagent for hydrofluorination | alfa-chemistry.com |

Mechanistic Investigations of Fluorination Processes Relevant to 4,4 Difluoro 2 Methylpentanoic Acid

Radical Pathways in Decarboxylative Fluorination

Decarboxylative fluorination reactions frequently proceed via radical intermediates. sciengine.com This pathway involves the generation of an alkyl radical from a carboxylic acid precursor, which is then trapped by a fluorine source. This strategy has proven effective for a wide range of primary, secondary, and tertiary alkyl carboxylic acids. nih.govnih.gov

A key step in initiating radical decarboxylative fluorination is often a single-electron transfer (SET) event. acs.orgnih.gov In metal-catalyzed systems, such as those using silver (Ag), the process is thought to begin with the oxidation of the metal catalyst by an electrophilic fluorinating agent like Selectfluor®. acs.org For instance, in silver-catalyzed reactions, Ag(I) is oxidized to a higher-valent silver species, such as Ag(III)-F. nih.govacs.org This potent oxidizing agent then accepts a single electron from the carboxylate anion. acs.org

This electron transfer results in the formation of a carboxyl radical and a reduced metal species (e.g., Ag(II)-F). nih.govacs.org The SET process is fundamental as it converts the carboxylate into a highly reactive intermediate poised for decarboxylation. acs.orgnih.gov Photoredox catalysis offers an alternative, light-driven approach to achieve the same outcome, where an excited photocatalyst mediates the oxidation of the carboxylate, leading to the formation of the carboxyl radical. nih.govacs.org

The generated alkyl radical is then intercepted by a fluorine source to form the final C-F bond. sciengine.com In the silver-catalyzed mechanism, the alkyl radical reacts with the Ag(II)-F species in a fluorine atom transfer step. nih.govacs.org This regenerates the Ag(I) catalyst, allowing it to re-enter the catalytic cycle, and furnishes the desired alkyl fluoride (B91410) product. acs.orgorganic-chemistry.org The stability of the alkyl radical can influence reaction efficiency, with reactivity often following the order of tertiary > secondary > primary, consistent with radical stability. sciengine.com The versatility of this method allows for the fluorination of a broad range of alkyl radicals, including primary, secondary, and tertiary ones. nih.gov

Catalytic Cycles in Transition Metal-Mediated Fluorination (e.g., Ag(II), Ce(IV))

Transition metals play a pivotal role in mediating decarboxylative fluorination by facilitating the generation of radical intermediates under mild conditions. Catalysts based on silver (Ag) and cerium (Ce) have been particularly effective, each operating through distinct but effective catalytic cycles. acs.orgacs.org

A proposed catalytic cycle for silver-mediated decarboxylative fluorination is detailed below.

| Step | Reactants | Products | Metal Oxidation State Change | Description |

| 1 | Ag(I), Selectfluor® | Ag(III)-F | Ag(I) → Ag(III) | Oxidation of the catalyst by the fluorinating agent. nih.govacs.org |

| 2 | Ag(III)-F, R-COO⁻ | Ag(II)-F, R-COO• | Ag(III) → Ag(II) | Single Electron Transfer (SET) from the carboxylate to the metal center. acs.org |

| 3 | R-COO• | R•, CO₂ | - | Rapid decarboxylation to form an alkyl radical. nih.govacs.org |

| 4 | R•, Ag(II)-F | R-F, Ag(I) | Ag(II) → Ag(I) | Fluorine atom transfer to the alkyl radical and regeneration of the catalyst. acs.orgorganic-chemistry.org |

An alternative mechanistic pathway, particularly relevant for catalysts like cerium(IV), involves photoinduced ligand-to-metal charge transfer (LMCT). acs.orgnih.gov LMCT is a photochemical process where the absorption of light promotes an electron to transfer from a ligand-centered orbital to a metal-centered orbital. nih.govrsc.org

In the context of decarboxylative fluorination, a cerium(IV) carboxylate complex is formed in situ. acs.org Upon irradiation with light, this complex undergoes LMCT, which results in the homolytic cleavage of the cerium-oxygen bond. acs.orgnih.gov This process generates a carboxyl radical and reduces the metal center to Ce(III). acs.org The carboxyl radical then expels CO2 to form the alkyl radical, which is subsequently fluorinated. Mechanistic studies using UV-vis spectroscopy have shown the rapid reduction of Ce(IV) to Ce(III) upon irradiation in the presence of a carboxylic acid, supporting the LMCT mechanism. acs.org This light-driven strategy provides an efficient and sustainable route for generating the key alkyl radical intermediates. acs.orgfrontiersin.org

Computational Chemistry and Theoretical Modeling of Fluorination Reactions

To gain deeper insight into the complex mechanisms of fluorination reactions, computational chemistry has become an indispensable tool. Theoretical modeling allows for the investigation of reaction pathways, transition states, and intermediate species that may be difficult to observe experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of fluorination, DFT calculations can be used to map out the potential energy surface of a reaction, providing valuable information on the feasibility of proposed mechanistic steps. researchgate.net

For instance, DFT studies can calculate the activation free energies for different potential pathways, such as concerted versus stepwise mechanisms, helping to determine the most likely route a reaction will take. pku.edu.cn By modeling intermediates and transition states, researchers can rationalize the outcomes of reactions, such as regioselectivity and stereoselectivity. researchgate.netpku.edu.cn In the study of complex radical processes like decarboxylative fluorination, DFT can help validate the proposed involvement of species such as alkyl radicals and high-valent metal intermediates by determining their energetic stability and reactivity.

Prediction of Reactivity and Selectivity

The efficient synthesis of 4,4-Difluoro-2-methylpentanoic acid relies heavily on the selective fluorination of a suitable carbonyl precursor, likely a 4-keto-2-methylpentanoic acid derivative. Predicting the reactivity of this precursor and the selectivity of the fluorination process is paramount to maximizing yield and minimizing byproduct formation. Modern computational chemistry and data-science-driven approaches have become indispensable tools for achieving this predictive power.

Computational Modeling of Reaction Mechanisms

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of fluorination reactions. These theoretical studies allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energy barriers for different reaction pathways. This information is critical for predicting the most favorable reaction conditions and the likely outcome of a reaction.

For instance, in the deoxyfluorination of carbonyl compounds—a highly relevant transformation for synthesizing gem-difluorides like this compound—DFT studies can compare the viability of different fluorinating agents. Research on the deoxyfluorination of aldehydes using sulfuryl fluoride (SO₂F₂) and a fluoride source demonstrated that the reaction proceeds through two distinct C-F bond-forming steps. Computational analysis identified the second nucleophilic substitution (Sɴ2) step as the rate-determining factor. By calculating the energy barriers, such models can predict which reagents will be more kinetically advantageous.

| Reaction Step | Calculated Free Energy Barrier (kcal/mol) | Description |

| First C-F Coupling | Lower Barrier | Initial formation of a fluorinated intermediate. |

| Second C-F Coupling (Sɴ2) | 9.6 | The rate-determining step leading to the gem-difluoro product. |

This interactive table presents modeled energy barriers for the key steps in a representative deoxyfluorination reaction, illustrating how computational chemistry predicts the rate-determining step.

These predictive models also account for the role of solvents and additives, providing a holistic view of the reaction landscape before undertaking extensive experimental work.

Influence of Reagent and Substrate on Selectivity

The choice of fluorinating agent is a critical determinant of selectivity. Reagents such as Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are commonly used for deoxyfluorination. sci-hub.se The mechanism of these aminosulfuranes involves the initial reaction of the carbonyl or hydroxyl group with the reagent, followed by nucleophilic displacement by fluoride. wikipedia.org Whether this displacement follows an Sɴ1 or Sɴ2 pathway can be predicted based on the substrate's structure, influencing stereoselectivity and the potential for rearrangement side products. wikipedia.orgresearchgate.net

For the precursor to this compound, the electronic environment of the carbonyl group and steric hindrance from the adjacent methyl and carboxymethyl groups will significantly impact reactivity. Quantum mechanical studies have shown that the degree of fluorination on a carbon atom vicinal to a carbonyl group influences the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov This principle suggests that the intrinsic reactivity of the keto-acid precursor is well-suited for deoxyfluorination. However, steric factors associated with the accommodation of the fluorinating agent in the transition state can sometimes override these intrinsic electronic effects, a balance that computational models can help predict. nih.gov

Advanced Predictive Models: The Role of Data Science

More recently, data science and machine learning (ML) have emerged as powerful tools for predicting the outcomes of chemical reactions with even greater speed and accuracy. nih.govsemanticscholar.orgarxiv.org These models are trained on large datasets of experimental reaction outcomes and can identify complex structure-activity relationships that are not immediately obvious from first principles.

For fluorination, machine learning approaches have been successfully used to:

Predict the strength of fluorinating agents : ML models can predict the relative power of various N-F electrophilic fluorinating reagents from their molecular structure, a task that is resource-intensive using purely experimental or DFT methods.

Optimize reaction conditions : Bayesian optimization and other algorithms can efficiently explore the high-dimensional space of reaction variables (e.g., catalyst, ligand, solvent, temperature) to identify optimal conditions for maximizing yield and selectivity. acs.org

Develop novel reagents : Data science-guided approaches have led to the discovery of new deoxyfluorination reagents with enhanced reactivity, improved safety profiles, and better physical properties compared to traditional reagents like DAST. chemrxiv.orgnih.govchemrxiv.org

Derivatization Strategies and Chemical Transformations of 4,4 Difluoro 2 Methylpentanoic Acid

Advanced Derivatization for Enhanced Research Utility

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis. researchgate.net This technique is often employed in chromatographic analysis to enhance the detectability and separation of analytes. researchgate.netgreyhoundchrom.comresearchgate.net

Derivatization for Chromatographic Analysis

The analysis of 4,4-difluoro-2-methylpentanoic acid by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) can be significantly improved through derivatization. The primary goals of derivatization in this context are to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, and to improve the chromatographic behavior of the analyte. researchgate.netresearchgate.net

For carboxylic acids like this compound, several reagents can be employed to create derivatives with improved detection characteristics. These reagents typically react with the carboxylic acid functional group.

Common Derivatization Reagents for Carboxylic Acids:

| Derivatizing Reagent | Resulting Derivative | Detection Method |

| p-Bromophenacyl bromide | Phenacyl ester | UV |

| 1-Naphthylamine | Amide | Fluorescence |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorenylmethyl ester | Fluorescence |

The derivatization of perfluorinated carboxylic acids (PFCAs) to their corresponding phenacyl esters using p-bromophenacyl bromide has been shown to be an effective method for their quantitative determination by LC-UV-ESI-MS/MS. nih.gov This approach could be adapted for this compound to enhance its detection in complex matrices. nih.gov The reaction involves the conversion of the carboxylic acid to its ester, which typically exhibits strong UV absorbance, thereby increasing the sensitivity of the analysis. nih.gov

Preparation of Chiral Derivatives for Stereochemical Analysis

Since this compound possesses a chiral center at the C2 position, the separation and analysis of its enantiomers are crucial for understanding its stereospecific properties and behavior. A common strategy for the stereochemical analysis of chiral compounds is the use of a chiral derivatizing agent (CDA). wikipedia.org A CDA is a chiral auxiliary that reacts with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org These resulting diastereomers have different physical properties and can be separated and quantified using non-chiral chromatographic techniques like HPLC or analyzed by NMR spectroscopy. wikipedia.org

Several classes of chiral derivatizing agents are suitable for carboxylic acids. These agents typically form diastereomeric esters or amides.

Examples of Chiral Derivatizing Agents for Carboxylic Acids:

| Chiral Derivatizing Agent | Resulting Diastereomers | Analytical Technique |

| (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Diastereomeric esters | NMR, HPLC |

| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Diastereomeric esters | HPLC, X-ray crystallography |

| (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy) | Diastereomeric amides | LC-MS/MS |

The MαNP acid method, for instance, involves esterification of a racemic alcohol with (S)-(+)-MαNP acid to yield diastereomeric esters that are separable by HPLC on silica gel. mdpi.com A similar principle can be applied to chiral carboxylic acids by reacting them with a chiral alcohol. The resulting diastereomeric esters can then be separated and their absolute configurations determined. mdpi.com Novel triazine-type chiral derivatization reagents have also been developed for the highly sensitive and selective detection of chiral carboxylic acids by UPLC-MS/MS analysis. nih.gov

Exploration of Chemical Transformations and Synthetic Utility

The chemical reactivity of this compound allows for a variety of transformations, providing pathways to other valuable chemical entities.

Conversion to Acyl Fluorides

The conversion of carboxylic acids to acyl fluorides is a fundamental transformation in organic synthesis. Acyl fluorides are valuable synthetic intermediates due to their unique reactivity. While specific methods for this compound are not detailed in the provided context, general methods for this conversion can be applied. Reagents such as cyanuric fluoride (B91410) or diethylaminosulfur trifluoride (DAST) are commonly used to convert carboxylic acids to their corresponding acyl fluorides.

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a range of functional group interconversions (FGIs), which are essential for creating diverse molecular structures. solubilityofthings.comimperial.ac.uk These transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a fundamental reaction for creating derivatives for analysis or for modifying the compound's properties.

Amidation: Reaction with an amine, often activated by a coupling agent, produces an amide. This transformation is crucial in peptide synthesis and for the creation of various biologically active molecules.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4,4-difluoro-2-methylpentan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. imperial.ac.uk

Summary of Functional Group Interconversions:

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amine, Coupling Agent | Amide |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol |

Modifications of the Alkyl Chain

Modifications to the alkyl chain of this compound can lead to the synthesis of novel fluorinated compounds. Two potential strategies for such modifications include Friedel-Crafts reactions and alpha-alkylation.

Friedel-Crafts Reactions: The alkyl chain could potentially be used as a building block in Friedel-Crafts alkylation or acylation reactions. masterorganicchemistry.comorganic-chemistry.org For instance, the corresponding acyl fluoride of this compound could be used in a Friedel-Crafts acylation reaction with an aromatic compound in the presence of a Lewis acid catalyst to form a new carbon-carbon bond. masterorganicchemistry.com

Alpha-Alkylation: The carbon atom alpha to the carbonyl group can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. youtube.com This enolate can then react with an alkyl halide in an S(_N)2 reaction to introduce a new alkyl group at the alpha position. youtube.com This method would allow for the synthesis of a variety of derivatives with modified alkyl chains.

Role as a Chiral Building Block in Complex Molecule Synthesis

In modern organic and medicinal chemistry, the synthesis of enantiomerically pure compounds is crucial, as the biological activity of a molecule is often intrinsically linked to its specific three-dimensional structure. chiralpedia.com Chiral building blocks are enantiomerically pure molecules used as starting materials for the synthesis of more complex, stereochemically defined targets such as pharmaceuticals and agrochemicals. chiralpedia.com These building blocks are valuable intermediates, often derived from the "chiral pool" of naturally occurring substances like amino acids and carbohydrates, or produced via asymmetric synthesis. chiralpedia.com The use of such building blocks allows chemists to construct intricate molecular architectures with precise control over the stereochemistry at each new chiral center.

This compound possesses structural features—specifically, a chiral center at the C2 position and a gem-difluoro group that can profoundly influence a molecule's physicochemical properties—that make it a potentially valuable chiral building block. The introduction of fluorine atoms can alter acidity, lipophilicity, metabolic stability, and conformation, making fluorinated building blocks highly sought after in drug design. researchgate.net

Precursor for Fluorinated Amino Acid Analogs

Fluorinated amino acids are a unique class of unnatural amino acids that have garnered significant attention from bioorganic and medicinal chemists. researchgate.net Incorporating them into peptides can enhance proteolytic stability and modulate biological activity. researchgate.net One of the primary strategies for creating these complex molecules is to begin with a simple, commercially available fluorinated building block and then append the necessary amino and carboxylate groups through established synthetic methods. nih.gov

To illustrate the diversity of fluorinated amino acids that can be synthesized from various fluorinated precursors, the following table summarizes key structural classes.

| Class of Fluorinated Amino Acid | General Structure Example | Key Features |

| α-Fluoroalkyl-α-Amino Acids | R-CF(NH₂)-COOH | Fluorine on the α-carbon |

| β-Amino-γ,γ-difluoro Acids | R-CF₂-CH(NH₂)-CH₂-COOH | Gem-difluoro group on the γ-carbon |

| Side Chain-Fluorinated Aromatic Amino Acids | F-Ar-CH₂-CH(NH₂)-COOH | Fluorine atom(s) on an aromatic side chain |

| ω-Fluorinated Aliphatic Amino Acids | F-(CH₂)n-CH(NH₂)-COOH | Fluorine at the terminus of an aliphatic chain |

This table provides generalized examples and is for illustrative purposes.

Scaffold for Bioactive Molecule Development

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. An ideal scaffold provides a rigid or semi-rigid framework that orients appended chemical moieties in a specific spatial arrangement, facilitating interaction with a biological target. mdpi.com The synthesis of a library of compounds based on a common scaffold is a cornerstone of modern drug discovery.

The this compound structure possesses the attributes of a potentially useful scaffold. The gem-difluoromethylene group can act as a stable, lipophilic isostere for a carbonyl group or other functionalities, while the chiral methyl-substituted backbone provides a defined three-dimensional architecture. By derivatizing the carboxylic acid, novel molecules could be designed where the difluoroalkyl portion serves as a key recognition element for a biological receptor.

Despite this potential, there is a lack of specific published examples where this compound has been explicitly used as the foundational scaffold for the development of a series of bioactive molecules. Research in the field often focuses on other classes of fluorinated compounds, such as 4,4-difluoroglutamic acid, for creating new bioactive agents. researchgate.net

Advanced Analytical Techniques for Characterization and Quantification in Academic Research

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental to the analysis of 4,4-Difluoro-2-methylpentanoic acid, enabling its separation from complex matrices and subsequent quantification. The choice of method depends on the sample matrix, the required sensitivity, and the specific goals of the research.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective technique for the quantification of this compound, particularly at trace levels in complex biological or environmental samples. The method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the analyte is first separated on a reversed-phase column, such as a C18 column. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate to improve ionization efficiency. Due to the fluorinated nature of the analyte, specialized columns with fluorinated stationary phases can also offer alternative selectivity.

Following chromatographic separation, the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation of the parent molecule. In negative ion mode, this compound is expected to deprotonate, forming the [M-H]⁻ precursor ion.

For quantification, Multiple Reaction Monitoring (MRM) is employed. The precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This high specificity minimizes interference from matrix components.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| LC System | High-Performance Liquid Chromatography System |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion ([M-H]⁻) | m/z (calculated for C₆H₉F₂O₂⁻) |

| Product Ions | To be determined experimentally |

Note: The specific mass-to-charge ratios (m/z) for precursor and product ions would need to be determined through experimental infusion and fragmentation studies of a pure standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of this compound. However, due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis.

Common derivatization strategies for carboxylic acids include esterification to form, for example, methyl or pentafluorobenzyl (PFB) esters. The choice of derivatization agent depends on the desired sensitivity and the detector used. For electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, derivatization with an electrophoric agent like PFB bromide can significantly enhance sensitivity.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms or similar). The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, characterized by a specific fragmentation pattern, allows for confident identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

Table 2: Representative GC-MS Analysis Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) |

| GC System | Gas Chromatograph |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 60 °C, ramp to 280 °C |

| MS System | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

Note: The oven temperature program and specific monitored ions would be optimized based on the volatility and fragmentation pattern of the specific derivative of this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection can be used for the quantification of this compound, particularly at higher concentrations. Since the carboxyl group has a weak chromophore, direct UV detection may lack sensitivity.

To enhance detection, derivatization with a UV-absorbing or fluorescent tag is a common strategy. For instance, the carboxylic acid can be reacted with a reagent like p-bromophenacyl bromide to introduce a strongly UV-absorbing moiety.

The separation is typically achieved on a reversed-phase column. The choice of stationary phase can be critical; while C18 is common, fluorinated stationary phases may offer unique selectivity for fluorinated analytes due to favorable dipole-dipole or fluorous-fluorous interactions. rsc.org The mobile phase composition is optimized to achieve good peak shape and resolution from other components in the sample.

Table 3: General HPLC Conditions for the Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| HPLC System | High-Performance Liquid Chromatograph |

| Detector | UV/Vis or Fluorescence Detector |

| Column | C18 or Fluorinated Stationary Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. These methods provide detailed information about the molecular structure, connectivity of atoms, and the chemical environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive structural characterization.

¹H NMR: The proton NMR spectrum would reveal the number of different proton environments and their connectivity through spin-spin coupling. The spectrum is expected to show signals for the methyl groups, the methine proton at the C2 position, and the methylene (B1212753) protons at the C3 position. The chemical shifts and coupling constants would be influenced by the neighboring fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbon atoms bonded to fluorine (C4) would exhibit a characteristic splitting pattern (a triplet due to coupling with two fluorine atoms). The chemical shifts of the carbons would provide information about their electronic environment.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov For this compound, a single signal is expected for the two equivalent fluorine atoms at the C4 position. This signal would likely be a triplet due to coupling with the adjacent methylene protons (C3).

Table 4: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~1.2 | Doublet | ~7 | -CH₃ at C2 |

| ~1.4 | Triplet | ~7 | -CH₃ at C5 | |

| ~2.0-2.3 | Multiplet | -CH₂- at C3 | ||

| ~2.6 | Multiplet | -CH- at C2 | ||

| ~12.0 | Singlet (broad) | -COOH | ||

| ¹³C | ~15 | Singlet | -CH₃ at C2 | |

| ~18 | Singlet | -CH₃ at C5 | ||

| ~35 | Triplet | JCF ~ 20-30 | -CH₂- at C3 | |

| ~40 | Singlet | -CH- at C2 | ||

| ~120 | Triplet | JCF ~ 240-280 | -CF₂- at C4 | |

| ~180 | Singlet | -COOH |

Note: These are predicted values based on known chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn allows for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound or an unknown analyte.

Using techniques such as ESI or Atmospheric Pressure Chemical Ionization (APCI), the accurate mass of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺) is measured with high precision (typically to within 5 ppm). This experimental mass is then compared to the theoretical mass calculated for the expected molecular formula (C₆H₁₀F₂O₂). A close match between the experimental and theoretical mass provides strong evidence for the proposed elemental composition.

Further structural information can be obtained through fragmentation analysis (MS/MS) in an HRMS instrument (e.g., a Q-TOF or Orbitrap). By inducing fragmentation of the parent ion and measuring the accurate masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, providing additional confirmation of the structure.

Table 5: Theoretical Mass Data for this compound

| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M-H]⁻ | C₆H₉F₂O₂⁻ | 149.0576 |

| [M+H]⁺ | C₆H₁₁F₂O₂⁺ | 151.0721 |

Note: This data is calculated based on the elemental composition of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. innovatechlabs.comazooptics.com The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. innovatechlabs.com The absorbed energy corresponds to the vibrational frequencies of specific chemical bonds within the molecule, creating a unique spectral "fingerprint." azooptics.com

For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its distinct functional groups: the carboxylic acid group (-COOH) and the geminal difluoro group (-CF2-). While a specific spectrum for this exact compound is not publicly available, the expected positions of these bands can be predicted based on established data for similar fluorinated carboxylic acids. nih.govacs.orgresearchgate.net

The O-H stretch of the carboxylic acid group typically appears as a very broad and strong absorption band in the 3300–2500 cm⁻¹ region. The carbonyl (C=O) stretch from the same group is expected to produce a very strong, sharp peak around 1785-1700 cm⁻¹. researchgate.net The presence of fluorine atoms can influence the exact position of this peak. The carbon-fluorine (C-F) bonds are characterized by strong absorptions in the fingerprint region of the spectrum, typically between 1200 cm⁻¹ and 1000 cm⁻¹. acs.orgresearchgate.net

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, very broad |

| Carboxylic Acid | C=O stretch | 1785 - 1700 | Strong, sharp |

| Alkyl Group | C-H stretch | 3000 - 2850 | Medium to strong |

Emerging Analytical Methodologies for Organofluorine Compounds

The robust nature of the carbon-fluorine bond makes organofluorine compounds, including this compound, highly stable and persistent. Their analysis presents unique challenges, prompting the development of novel and more comprehensive analytical techniques. perkinelmer.com Traditional targeted methods often only identify a small fraction of the total organofluorine compounds present in a sample. Emerging methodologies aim to provide a more complete picture of fluorine contamination and characterization.

One significant advancement is the use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) configured to detect negative ions. This approach offers a sensitive, compound-independent method for detecting elemental fluorine, which is notoriously difficult with conventional ICP-MS. perkinelmer.com This has major implications for environmental monitoring and pharmaceutical development, where a complete mass balance of fluorine is critical. perkinelmer.com

Other advanced techniques include Combustion Ion Chromatography (CIC) , which has become a cornerstone for total fluorine analysis. researchgate.netnih.gov Additionally, methods like ¹⁹F Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry techniques are being refined to better identify and quantify a wider range of known and unknown organofluorine substances in complex matrices. nih.gov These methods move beyond simply identifying pre-selected compounds and work towards a more holistic understanding of the total organofluorine burden.

Total Organic Fluorine (TOF) Analysis

Total Organic Fluorine (TOF) analysis is a critical emerging methodology that quantifies the total amount of fluorine bound to organic compounds in a sample. qa-group.com It serves as a comprehensive screening parameter, providing an estimate of the total organofluorine load without identifying individual compounds. qa-group.comalsglobal.com This is particularly valuable for assessing environmental samples like water and soil, as well as in consumer product testing, where the presence of any organofluorine compounds, including precursors or degradation products of known substances, is of interest. qa-group.comatslab.com

The most common technique for TOF analysis is Combustion Ion Chromatography (CIC) . researchgate.netmeasurlabs.com The process involves several key steps:

Sample Preparation: Organic forms of fluorine are isolated from the sample matrix. This may involve an extraction step to separate the desired organofluorines from inorganic fluoride (B91410).

Combustion: The isolated organic material is combusted at high temperatures (typically 900-1000°C) in an oxygen-rich atmosphere. alsglobal.com This process, known as oxidative hydropyrolysis, breaks down the organofluorine molecules and converts the organically bound fluorine into hydrogen fluoride (HF) gas. alsglobal.com

Trapping: The resulting gas is passed through an aqueous trapping solution, where the hydrogen fluoride dissolves to form hydrogen (H⁺) and fluoride (F⁻) ions. alsglobal.com

Quantification: An aliquot of the trapping solution is injected into an Ion Chromatograph (IC), which separates the fluoride ions from other ions and quantifies their concentration. alsglobal.com

Table 2: Steps in Total Organic Fluorine (TOF) Analysis via CIC

| Step | Description | Purpose |

|---|---|---|

| 1. Isolation | Extraction of organic compounds from the sample matrix. | To separate organofluorines from inorganic fluoride and other matrix interferences. |

| 2. Combustion | High-temperature oxidative hydropyrolysis of the extracted material. | To mineralize all organically bound fluorine into hydrogen fluoride (HF) gas. |

| 3. Trapping | Absorption of combustion gases into an aqueous solution. | To capture the HF gas and convert it into measurable fluoride ions (F⁻). |

| 4. Quantification | Analysis of the trapping solution using Ion Chromatography (IC). | To separate and measure the concentration of fluoride ions, thereby determining the total organic fluorine content. |

Green Chemistry Principles in the Synthesis of 4,4 Difluoro 2 Methylpentanoic Acid

Development of Environmentally Benign Synthetic Routes

The foundation of green chemistry lies in designing processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of difluoroalkanes, this involves moving away from toxic reagents and high-boiling point solvents that are difficult to remove and harmful to the environment. rsc.orgwpmucdn.com

Catalytic methods are inherently superior to stoichiometric approaches as they minimize waste. nih.gov In the context of synthesizing difluorinated compounds, catalyst design has focused on creating highly selective and efficient systems that operate under mild conditions.

Recent advancements have seen the rise of novel organocatalysts and photoredox catalysts. Bifunctional fluoroalcohol-based organocatalysts, for instance, can activate monomers and protect reactive polymer chain-ends through cooperative hydrogen bonding, enabling metal-free polymerizations with high activity and selectivity. researchgate.net For difluoroalkylation, visible-light photoredox catalysis has become a powerful tool, utilizing catalysts that can be activated by "green" and environmentally benign energy sources like fluorescent light bulbs or LEDs. nih.gov Transition metal complexes based on iridium, ruthenium, and copper, as well as organic photocatalysts like eosin (B541160) Y and 1,2,3,5-tetrakis(carbazolyl)‐4,6‐dicyanobenzene (4CzIPN), have been successfully employed. nih.govresearchgate.net These catalysts facilitate the generation of difluoroalkyl radicals from various precursors under very mild conditions, a significant improvement over methods requiring high-energy UV light or toxic radical initiators. nih.gov

Palladium-catalyzed fluorination of allylic C-H bonds represents another strategy, achieving fluorination under mild conditions and tolerating a variety of functional groups. cas.cn Such methods provide a pathway for the direct introduction of fluorine into unactivated molecules, a long-standing challenge in synthetic chemistry. cas.cnacs.org

| Catalyst Type | Examples | Application in Fluorination | Green Advantage |

| Transition Metal Photocatalysts | [Ir(dtbbpy)(ppy)2]PF6, fac-Ir(III)(ppy)3, [Ru(bpy)3]Cl2 researchgate.net | Visible-light mediated difluoroalkylation nih.gov | Operates under mild conditions using visible light; high efficiency. nih.gov |

| Organic Photocatalysts | Eosin Y, Perylene, 4CzIPN researchgate.net | Organophotocatalyzed difluoroalkylation of heteroarenes acs.org | Metal-free; utilizes benign energy sources. nih.govacs.org |

| Organocatalysts | Bifunctional Fluoroalcohols researchgate.net | Metal-free ring-opening polymerization researchgate.net | Avoids metal residues; high selectivity. researchgate.net |

| Palladium Catalysts | Pd(II)-sulfoxide systems cas.cn | Allylic C-H fluorination cas.cn | High functional group tolerance; mild conditions. cas.cn |

The pharmaceutical industry is a major contributor to chemical waste, largely due to solvent use. wpmucdn.com Traditional fluorination reactions often require polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are toxic and difficult to dispose of. rsc.orgwpmucdn.com A key green chemistry objective is to replace these with environmentally benign alternatives.

Research has identified several "green solvents" derived from biomass as viable replacements. These include dihydrolevoglucosenone (Cyrene), cyclopentanone, and γ-valerolactone (GVL). wpmucdn.com Studies have shown that GVL, in particular, demonstrates promise as a substitute for toxic solvents in fluorination reactions. wpmucdn.com Another approach involves using fluoroalcohol-water two-phase systems, which can offer advantages in driving reactions and simplifying product recovery. rsc.org

Even more ideal is the elimination of solvents altogether. Solvent-free, or "neat," reaction conditions can significantly accelerate reaction rates and minimize side reactions. mdpi.com Mechanochemical methods, discussed later, also frequently operate with minimal or no solvent. rsc.org A notable example is a solvent- and catalyst-free synthesis of gem-difluorinated compounds using direct hydrogen-bond interactions between reactants to drive the transformation. mdpi.com

| Solvent/Condition | Description | Advantages | Challenges |

| γ-Valerolactone (GVL) | A biomass-derived green solvent. wpmucdn.com | Non-toxic alternative to polar aprotic solvents; shows promising results in fluorination. wpmucdn.com | Optimization of reaction conditions may be required. |

| Cyclopentanone | Can be derived from biomass. wpmucdn.com | Lower toxicity and environmental impact. wpmucdn.com | Can show variable conversion rates and impurities. wpmucdn.com |

| Cyrene | A bio-based dipolar aprotic solvent. wpmucdn.com | Alternative to DMF and NMP. wpmucdn.com | Can solidify at increased temperatures, limiting its usability. wpmucdn.com |

| Solvent-Free (Neat) | Reactions are run without any solvent. mdpi.com | Accelerates reaction rates, minimizes side reactions and waste, simplifies work-up. mdpi.com | Limited to reactants that can mix and react in a condensed phase. |

| Fluoroalcohol-Water System | A two-phase system with a HFIP-rich organic phase and an aqueous phase. rsc.org | Drives reaction, improves product recovery, allows synthesis in a largely aqueous medium. rsc.org | Requires separation of phases post-reaction. |

Atom Economy and Waste Minimization in Fluorination Chemistry

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. youtube.com Reactions with high atom economy, such as addition reactions, are preferred as they generate few or no byproducts. youtube.com In contrast, substitution and elimination reactions inherently have lower atom economies. youtube.com

A forward-thinking approach to waste minimization involves creating a closed-loop economy for fluorine. One innovative strategy uses mechanochemical decomposition of fluoropolymer waste, such as polyvinylidene fluoride (B91410) (PVDF), to generate potassium fluoride (KF). nih.gov This recovered KF can then be used as a nucleophilic fluorinating agent for subsequent synthetic steps, addressing both the issue of fluoropolymer waste and the reliance on virgin fluorine sources like toxic hydrogen fluoride (HF). nih.govchemrxiv.org This method transforms a problematic waste stream into a valuable chemical reagent, representing a significant advance in sustainable fluorine chemistry. nih.gov

Energetically Efficient Processes (e.g., Photoredox Catalysis, Mechanochemistry)

Reducing energy consumption is a key aspect of green chemistry. This can be achieved by designing reactions that proceed at ambient temperature and pressure or by using alternative energy sources.

Photoredox Catalysis: As mentioned previously, visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. nih.govacs.org It provides a low-energy alternative to traditional methods that require high heat or high-energy UV radiation. nih.gov By using photocatalysts that absorb energy from visible light (such as blue LEDs), chemists can generate highly reactive radical species under exceptionally mild conditions. nih.govresearchgate.net This approach is not only energy-efficient but also enhances safety and allows for high functional group tolerance, making it suitable for the late-stage difluoroalkylation of complex molecules. nih.gov

Mechanochemistry: Mechanochemical synthesis, which utilizes mechanical force (typically through ball milling) to induce chemical reactions, is a highly efficient alternative to traditional solution-based methods. rsc.org These reactions are often conducted in the solid state or with minimal amounts of liquid additives, drastically reducing solvent waste. rsc.orgfao.org The process is fast, can be performed under ambient conditions without inert gas setups, and can overcome the solubility issues that often plague solution-based fluorination. rsc.orgchemrxiv.org For example, solid-state nucleophilic aromatic fluorination using KF has been achieved rapidly through mechanochemistry, avoiding the need for high-boiling, toxic solvents like DMF. rsc.org This technique marks a significant step towards making fluorination chemistry more practical, time-saving, and environmentally friendly. rsc.orgnih.gov

Potential Applications and Future Research Directions in Organic Synthesis

Integration into Complex Molecular Architectures and Materials Science

The presence of the gem-difluoro unit and a reactive carboxylic acid handle makes 4,4-difluoro-2-methylpentanoic acid a promising candidate for integration into advanced materials. Fluorinated polymers are renowned for their exceptional chemical resistance, thermal stability, and unique surface properties.

Potential as a Monomer: The carboxylic acid group can be readily converted into a variety of functional groups suitable for polymerization. For instance, it can be transformed into an ester or amide that can undergo polycondensation reactions. The incorporation of the 4,4-difluoro-2-methylpentyl moiety into polyester or polyamide backbones could impart increased hydrophobicity, lower surface energy, and enhanced thermal and oxidative stability to the resulting materials. Research has shown that even the surface fluorination of polymers like high-density polyethylene can lead to the formation of perfluorinated carboxylic acids (PFCAs), suggesting the stability and compatibility of such fluorinated acid structures within a polymer matrix baritainer.comresearchgate.net.

Surface Modification and Additives: Fluorinated compounds are known for their ability to modify surface properties. This compound and its derivatives could be employed as additives or surface-modifying agents to create water- and oil-repellent coatings. The fluorinated aliphatic chain would orient towards the surface, creating a low-energy interface. Recent studies have highlighted the use of fluorinated aliphatic carboxylic acids as versatile building blocks for attaching long-chain acids to various substrates, which has potential applications in materials science nih.gov.

Data on Fluorinated Polymer Properties:

| Property | Effect of Fluorine Incorporation | Potential Application |

| Thermal Stability | Increased | High-performance plastics, electronics |

| Chemical Resistance | Enhanced | Protective coatings, chemical storage |

| Surface Energy | Lowered | Hydrophobic/Oleophobic surfaces |

| Permeability | Reduced | Barrier films, fuel tanks baritainer.com |

Future research in this area will likely focus on the synthesis of novel polymers incorporating this compound and a thorough characterization of their physicochemical properties.

Exploration as a Scaffold for Rational Drug Design

In medicinal chemistry, the introduction of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. The gem-difluoromethylene (-CF2-) group is of particular interest as it can act as a bioisostere for a carbonyl group or an ether oxygen, while also improving metabolic stability and binding affinity enamine.netnih.gov.

A Lipophilic and Stable Scaffold: The this compound structure provides a small, lipophilic, and metabolically robust scaffold. The gem-difluoro group at the 4-position can block potential sites of metabolic oxidation, a common strategy to increase the half-life of drug candidates tandfonline.comelsevierpure.com. The methyl group at the 2-position introduces a chiral center, allowing for stereoselective interactions with biological targets. There is a clear trend in drug discovery towards incorporating such fluorinated aliphatic compounds nih.gov.

Fragment-Based Drug Discovery: This compound can serve as a valuable fragment in fragment-based drug discovery (FBDD). Its carboxylic acid handle allows for covalent linkage to other fragments or for derivatization to explore the chemical space around a biological target. The unique combination of chirality, fluorination, and a carboxylic acid function in a compact structure makes it an attractive starting point for building more complex drug candidates. Fluorinated scaffolds are increasingly recognized as privileged platforms in drug design tandfonline.comnih.gov.

Properties of Bioisosteric Replacements:

| Original Group | Bioisostere | Key Property Changes |

| Carbonyl (C=O) | gem-Difluoromethylene (CF2) | Increased metabolic stability, altered electronics, maintained geometry |

| Ether (-O-) | gem-Difluoromethylene (CF2) | Increased lipophilicity, no hydrogen bond acceptance |

| Hydroxymethyl (CH2OH) | Difluoromethyl (CF2H) | Lipophilic hydrogen bond donor, enhanced membrane permeability acs.org |

Further research is needed to synthesize libraries of compounds derived from this scaffold and to screen them against various biological targets to uncover their potential as therapeutic agents.

Development of New Fluorine-Containing Building Blocks

A key aspect of advancing organofluorine chemistry is the development of novel, versatile fluorinated building blocks nih.govolemiss.edu. This compound is an ideal precursor for the synthesis of a variety of other valuable fluorinated synthons.

Derivatization of the Carboxylic Acid: The carboxylic acid functionality is a gateway to numerous chemical transformations.

Reduction: Reduction of the carboxylic acid to the corresponding alcohol, 4,4-difluoro-2-methylpentan-1-ol, provides a new building block with a primary alcohol handle for further reactions like etherification or esterification acs.orgfigshare.com.

Decarboxylative Reactions: Modern photoredox catalysis enables decarboxylative fluorination, which could potentially convert this compound into 1,1-difluoro-3-methylbutane, a fluorinated alkane nih.gov. Similarly, decarboxylative coupling reactions can be used to attach the 4,4-difluoro-2-methylpentyl group to other molecules acs.org.

Amide Coupling: Coupling with various amines can generate a diverse library of amides, which are common motifs in bioactive molecules.

Transformations of the Aliphatic Chain: While the C-F bonds are strong, reactions involving the C-H bonds of the aliphatic chain could be explored using modern C-H activation techniques to introduce further functionality.

The development of synthetic routes starting from this compound will expand the toolbox available to chemists for constructing complex fluorinated molecules beilstein-journals.org.

Theoretical Predictions and Experimental Validation for Advanced Reactivity

Computational chemistry plays a crucial role in understanding and predicting the reactivity of organofluorine compounds. Theoretical studies on this compound can provide valuable insights into its properties and guide experimental work.

Acidity and pKa Prediction: The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog. Computational studies using density functional theory (DFT) can predict the pKa value with reasonable accuracy epa.govresearchgate.net. This information is critical for designing reactions involving the carboxylate and for understanding its behavior in biological systems. Studies on perfluoroalkyl carboxylic acids have shown that chain length has little effect on pKa, which remains consistently low (around 0), indicating a strong acid epa.gov.

Bond Dissociation Energies and Reaction Mechanisms: Theoretical calculations can determine the bond dissociation energies (BDEs) of the C-H, C-C, and C-F bonds in the molecule nsf.gov. This data can help predict the regioselectivity of radical reactions and the thermal stability of the compound. For instance, understanding the energetics of competing thermal degradation pathways can inform its application in materials science at elevated temperatures nsf.gov.

Conformational Analysis: The methyl group and gem-difluoro group influence the conformational preferences of the molecule. Understanding the stable conformers is important for rational drug design, as the three-dimensional shape of a molecule dictates its interaction with biological targets.

Experimental validation of these theoretical predictions through kinetic studies, pKa measurements, and product analysis from reactivity studies will be essential to fully harness the synthetic potential of this molecule.

Future Trends in Organofluorine Chemistry Research

The field of organofluorine chemistry is dynamic and continuously evolving, with several key trends shaping its future direction.

New Fluorination Methods: There is a persistent drive to develop more efficient, selective, and safer fluorination reagents and methods thermofisher.commdpi.comacs.org. Techniques like late-stage C-H fluorination, photoredox catalysis, and electrochemical fluorination are becoming increasingly powerful tools for introducing fluorine into complex molecules mdpi.comcas.cncas.cn.

Sustainability: A growing emphasis is being placed on developing greener and more sustainable fluorination processes. This includes using less hazardous reagents, reducing waste, and employing catalytic methods researchgate.net.

Novel Fluorinated Motifs: Research is expanding beyond traditional fluorinated groups like -F and -CF3 to include a wider variety of fluorinated substituents. The development and application of building blocks like this compound are central to this trend nih.gov.

Interdisciplinary Applications: The application of organofluorine chemistry is broadening, with significant impact in areas ranging from 18F radiolabeling for positron emission tomography (PET) to the development of advanced fluoropolymers and liquid crystals sciencesconf.orgmdpi.com.

As a versatile and functionalized building block, this compound is well-positioned to contribute to these future trends, enabling the synthesis of next-generation pharmaceuticals, materials, and other high-value chemical products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-difluoro-2-methylpentanoic acid to achieve high purity for research applications?

- Methodological Answer : The synthesis typically involves fluorination of the pentanoic acid backbone using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key steps include protecting the carboxylic acid group during fluorination to avoid side reactions. Post-fluorination, purification via reverse-phase HPLC or recrystallization in methanol/water mixtures is recommended to isolate the compound with >98% purity. Reaction progress should be monitored by <sup>19</sup>F NMR to confirm the substitution pattern .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Distinct signals for the geminal difluoro group (δ ≈ -120 to -130 ppm, split due to coupling with adjacent protons).

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M-H]<sup>-</sup> at m/z 178.04 (C6H9F2O2).

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500-3000 cm<sup>-1</sup>) and C-F stretches (1000-1200 cm<sup>-1</sup>).

Cross-validation with computational models (e.g., DFT) is advised to resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How does the fluorination pattern of this compound influence its reactivity in peptide coupling reactions?

- Methodological Answer : The geminal difluoro groups increase electrophilicity at the β-carbon, enhancing reactivity in amide bond formation. However, steric hindrance from the methyl group may reduce coupling efficiency. Use coupling agents like HATU or DCC with DMAP catalysis, and optimize solvent polarity (e.g., DMF or THF) to balance activation and steric effects. Monitor by <sup>1</sup>H NMR for byproduct formation (e.g., diketopiperazines) .

Q. What strategies mitigate discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Batch Variability : Standardize synthesis protocols (e.g., consistent fluorination time/temperature) and purity thresholds (>95%).

- Assay Conditions : Control pH (carboxylic acid deprotonation affects solubility) and use isotopic labeling (e.g., <sup>13</sup>C at the methyl group) to track metabolic stability in cellular assays.

- Data Normalization : Include internal standards (e.g., 6:2 FTSA) in LC-MS/MS workflows to correct for matrix effects in biological samples .

Q. How can environmental persistence of this compound be assessed in aquatic systems?

- Methodological Answer :